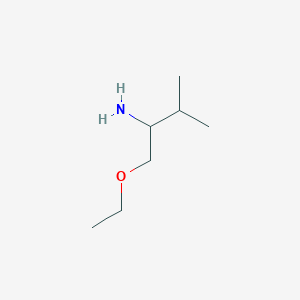

1-Ethoxy-3-methylbutan-2-amine

Description

BenchChem offers high-quality 1-Ethoxy-3-methylbutan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethoxy-3-methylbutan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxy-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-9-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZIPLPSCHINQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662981 | |

| Record name | 1-Ethoxy-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883538-02-1 | |

| Record name | 1-Ethoxy-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Rational Design and Synthesis of 1-Ethoxy-3-methylbutan-2-amine: A Technical Whitepaper

Executive Summary

In modern drug discovery and fine chemical synthesis, functionalized chiral amino ethers serve as highly versatile scaffolds. 1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1)[1], derived from the amino acid valine, is a prime example of a sterically hindered, lipophilic building block utilized in the development of protease inhibitors and CNS-active therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. Here, we deconstruct the causality behind the synthetic route, addressing the inherent chemoselectivity challenges of O-alkylating amino alcohols. By leveraging Phase-Transfer Catalysis (PTC), we establish a self-validating, scalable, and high-yielding workflow that preserves stereochemical integrity and eliminates the need for hazardous reagents.

Strategic Rationale: Overcoming O-Alkylation Bottlenecks

The synthesis of 1-ethoxy-3-methylbutan-2-amine requires the selective ethylation of the primary hydroxyl group of valinol without alkylating the adjacent amine.

Historically, chemists have relied on standard Williamson ether synthesis conditions (e.g., Sodium Hydride and Ethyl Iodide in THF). However, when applied to N-Boc protected amino alcohols, these highly basic conditions frequently lead to severe side reactions:

-

Boc-Cleavage & N-Alkylation: Strong bases like NaH can deprotonate the carbamate nitrogen, leading to competitive N-alkylation.

-

Intramolecular Cyclization: Alkoxide intermediates can attack the Boc carbonyl, forming unwanted oxazolidinone byproducts.

The PTC Solution: To circumvent these issues, we employ a biphasic Phase-Transfer Catalysis (PTC) methodology[2]. By utilizing 50% aqueous NaOH and Toluene with Tetrabutylammonium chloride (TBAC), the reaction operates at mild temperatures (10–20 °C). The lipophilic microenvironment of the organic phase shields the carbamate from degradation, while the tight ion-pairing of the alkoxide ensures >99:1 chemoselectivity for O-alkylation[3].

Mechanistic Framework of Phase-Transfer Catalysis

Understanding the biphasic dynamics is critical for process optimization. The quaternary ammonium cation (

Causality in Reagent Selection: We specifically select Diethyl Sulfate (

Mechanistic pathway of Phase-Transfer Catalyzed (PTC) O-ethylation.

Validated Experimental Methodologies

The following protocols form a self-validating system. In-Process Controls (IPCs) are embedded to ensure reaction completion before proceeding to the next stage, eliminating downstream purification failures.

Step-by-step synthetic workflow for 1-ethoxy-3-methylbutan-2-amine.

Protocol 1: Synthesis of N-Boc-L-valinol

Objective: Mask the primary amine to prevent competitive N-alkylation.

-

Preparation: Dissolve L-valinol (10.0 g, 96.9 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

-

Base Addition: Add Triethylamine (TEA, 16.2 mL, 1.2 eq) and cool the reactor to 0 °C using an ice bath.

-

Protection: Add Di-tert-butyl dicarbonate (

, 22.2 g, 1.05 eq) dropwise over 30 minutes to control the exothermic evolution of -

Maturation: Warm to room temperature and stir for 2 hours.

-

IPC (Self-Validation): Perform TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms completion.

-

Workup: Quench with water, extract with DCM, wash with 1M citric acid and brine, dry over

, and concentrate in vacuo to yield a colorless oil.

Protocol 2: Chemoselective O-Ethylation via PTC

Objective: Selectively etherify the hydroxyl group under mild biphasic conditions.

-

Solvent System: Dissolve the crude N-Boc-L-valinol in Toluene (50 mL).

-

Catalyst & Base: Add Tetrabutylammonium chloride (TBAC, 1.34 g, 0.05 eq) followed by 50% w/w aqueous NaOH (38.7 g, 5.0 eq). Cool the biphasic mixture to 10 °C.

-

Alkylation: Add Diethyl sulfate (

, 22.4 g, 1.5 eq) dropwise. Critical Causality: Maintain internal temperature <20 °C to prevent the hydrolysis of diethyl sulfate. -

Agitation: Stir vigorously (800+ RPM) at room temperature for 12 hours. High shear is required to maximize the interfacial surface area for the phase transfer.

-

IPC (Self-Validation): HPLC analysis of the organic layer. Target >98% conversion.

-

Workup: Separate the organic layer, wash extensively with water to remove sulfate salts, dry over

, and concentrate.

Protocol 3: Deprotection and Isolation

Objective: Remove the Boc group and isolate the product as a stable, highly pure salt.

-

Deprotection: Dissolve the crude O-ethyl ether in anhydrous 1,4-dioxane (40 mL).

-

Acidification: Add 4M HCl in dioxane (120 mL, 5.0 eq) at 0 °C. Causality: We select HCl/dioxane over Trifluoroacetic acid (TFA). TFA yields a hygroscopic oil, whereas HCl promotes the precipitation of a highly crystalline hydrochloride salt, bypassing the need for column chromatography.

-

Maturation: Stir at room temperature for 2 hours until gas evolution (

, isobutylene) ceases. -

Isolation: Concentrate the mixture to half volume, add diethyl ether (100 mL) to fully precipitate the product. Filter, wash with cold ether, and dry under high vacuum to yield 1-Ethoxy-3-methylbutan-2-amine hydrochloride as a white crystalline solid.

Analytical Profiling and Quantitative Data

To ensure rigorous quality control, the physicochemical properties and optimized reaction metrics are summarized below.

Table 1: Physicochemical Properties of 1-Ethoxy-3-methylbutan-2-amine [1]

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 131.22 g/mol |

| Exact Mass | 131.1310 Da |

| CAS Number | 883538-02-1 |

| Topological Polar Surface Area | 35.2 Ų |

| Rotatable Bonds | 4 |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

Table 2: Reaction Optimization for O-Ethylation (Adapted from Literature) [2]

| Base / Catalyst System | Solvent | Alkylating Agent | Yield (%) | Chemoselectivity (O:N) |

| NaH (Standard Williamson) | THF | Ethyl Iodide | < 40% | Poor (High N-alkylation) |

| 50% NaOH / None | Toluene | Diethyl Sulfate | < 5% | N/A (Reaction stalls) |

| 50% NaOH / TBAC (PTC) | Toluene | Diethyl Sulfate | > 90% | > 99:1 |

References

-

Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis Source: Organic Process Research & Development (ACS Publications), 2014, 18 (9), 1142-1144. URL:[Link]

-

1-ethoxy-3-methylbutan-2-amine - Compound Summary (CID: 45074954) Source: PubChem / National Center for Biotechnology Information URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxy-3-methylbutan-2-amine

Abstract: This technical guide provides a comprehensive overview of the predicted physical and chemical properties of the novel secondary amine, 1-Ethoxy-3-methylbutan-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous molecules and established principles of organic chemistry to forecast its characteristics. Detailed, field-proven experimental protocols are provided for the empirical validation of these properties, aimed at researchers, scientists, and professionals in drug development and chemical synthesis. The guide emphasizes the causal relationships behind experimental choices and establishes a framework for the systematic characterization of new chemical entities.

Introduction

1-Ethoxy-3-methylbutan-2-amine is a secondary amine with a unique combination of an alkoxy group and a branched alkyl chain. This structure suggests potential applications as a building block in pharmaceutical synthesis, as a specialized solvent, or as a catalyst in organic reactions. Accurate characterization of its physical and chemical properties is paramount for any such application. This guide serves as a foundational document, outlining the predicted properties and providing robust methodologies for their experimental determination.

Molecular Structure and Identification

The structure of 1-Ethoxy-3-methylbutan-2-amine defines its fundamental chemical identity and behavior.

Chemical Structure:

Key Structural Features:

-

Secondary Amine: The nitrogen atom is bonded to two carbon atoms and one hydrogen, making it a secondary amine. This imparts basicity and nucleophilicity.[1][2]

-

Ethoxy Group: The presence of an ether linkage introduces polarity and potential for hydrogen bond acceptance.

-

Branched Alkyl Chain: The isobutyl-like fragment contributes to the molecule's steric bulk and hydrophobic character.

Predicted Molecular Properties

The following properties are calculated based on the molecular structure.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₇NO | [3] |

| Molecular Weight | 131.22 g/mol | [3] |

| Topological Polar Surface Area | 35.2 Ų | [3] |

| Rotatable Bond Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Hydrogen Bond Donor Count | 1 |

Predicted Physicochemical Properties

The physical properties of an amine are heavily influenced by its ability to form intermolecular hydrogen bonds.[4][5]

Boiling and Melting Points

-

Boiling Point: Primary and secondary amines exhibit higher boiling points than alkanes of similar molecular weight due to intermolecular hydrogen bonding.[2][5][6] However, this bonding is weaker than in alcohols because nitrogen is less electronegative than oxygen.[2][7] The boiling point of 1-Ethoxy-3-methylbutan-2-amine is predicted to be higher than its tertiary amine counterparts but lower than a corresponding alcohol.

-

Melting Point: The melting point is influenced by the molecule's ability to pack into a crystal lattice. The branching in the alkyl chain may disrupt efficient packing, leading to a lower melting point compared to a linear isomer.

Solubility

-

Water Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds with water molecules.[4][6][8] Solubility tends to decrease as the size of the hydrophobic alkyl portion of the molecule increases.[4][6] Given its seven-carbon structure, 1-Ethoxy-3-methylbutan-2-amine is expected to have moderate to low solubility in water.

-

Organic Solvents: Amines are typically soluble in organic solvents like alcohols, ethers, and benzene.[4][6]

Acidity/Basicity (pKa)

The lone pair of electrons on the nitrogen atom makes amines basic.[1] The pKa of the conjugate acid (R₂NH₂⁺) is a measure of this basicity. For typical secondary aliphatic amines, pKa values are in the range of 10-11. The presence of the ethoxy group, being slightly electron-withdrawing, might slightly decrease the basicity compared to a simple dialkylamine.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of 1-Ethoxy-3-methylbutan-2-amine.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups.[9][10]

-

N-H Stretch: As a secondary amine, a single, weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region.[11][12]

-

C-H Stretch: Strong bands from the aliphatic C-H bonds will appear in the 2800-3000 cm⁻¹ range.[12]

-

C-O Stretch: A distinct C-O stretching band from the ethoxy group is anticipated around 1100 cm⁻¹.

-

N-H Bend: A bending vibration for the N-H group may be observed around 1650-1580 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10][13]

-

¹H NMR:

-

N-H Proton: A broad signal is expected between 0.5-5.0 ppm, and its position can be concentration-dependent.[14] This signal will disappear upon shaking the sample with D₂O.[14]

-

C-H Protons Adjacent to Nitrogen: Protons on carbons directly attached to the nitrogen (at the C2 position) will be deshielded and are predicted to appear in the 2.3-3.0 ppm range.[14][15]

-

C-H Protons Adjacent to Oxygen: The -OCH₂- protons of the ethoxy group will be significantly deshielded, likely appearing around 3.4-3.6 ppm.

-

Other Aliphatic Protons: The remaining methyl and methylene protons will appear further upfield, with splitting patterns determined by their neighboring protons.

-

-

¹³C NMR:

-

Carbons Bonded to Nitrogen: The carbon atom directly attached to the nitrogen (C2) is expected to have a chemical shift in the 10-65 ppm range.[14]

-

Carbons Bonded to Oxygen: The carbon of the -OCH₂- group will be deshielded, typically appearing in the 60-70 ppm range.

-

Aliphatic Carbons: The remaining carbons will have signals in the typical alkane region (10-40 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M+): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (131.22). According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[15]

-

Fragmentation: A prominent fragmentation pathway for amines is α-cleavage, where the bond between the α- and β-carbons is broken, leading to a stable iminium cation. For 1-Ethoxy-3-methylbutan-2-amine, this could result in several characteristic fragments.

Chemical Reactivity

The chemical behavior of 1-Ethoxy-3-methylbutan-2-amine is dominated by the lone pair of electrons on the nitrogen atom.[1]

-

Basicity and Salt Formation: As a base, it will readily react with acids to form water-soluble ammonium salts.[1][8] This property is often used in purification or separation processes.

-

Nucleophilicity: The amine can act as a nucleophile, reacting with electrophiles.[16]

-

Reaction with Carbonyls: It can react with aldehydes and ketones to form imines.[1]

-

Hinsberg Test: The reaction with benzenesulfonyl chloride is used to distinguish between primary, secondary, and tertiary amines.[1] As a secondary amine, it is expected to form an alkali-insoluble N,N-disubstituted sulfonamide.[1]

-

Reaction with Nitrous Acid: Secondary amines react with nitrous acid to form N-nitrosamines, which often appear as an insoluble oil.[17]

Experimental Verification Protocols

To validate the predicted properties, a series of standardized experimental procedures should be followed.

Purity and Identity Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile amines, confirming both purity and molecular weight.[18][19]

Methodology:

-

Sample Preparation: Prepare a dilute solution of 1-Ethoxy-3-methylbutan-2-amine (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or methanol.

-

Derivatization (Optional but Recommended): To improve peak shape and prevent interaction with the GC column, derivatization is often employed.[20] A common reagent is benzenesulfonyl chloride, which reacts with the amine to form a less polar derivative.[18]

-

GC Separation:

-

Column: Use a column suitable for amine analysis, such as a CP-Volamine or a standard DB-5ms.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Temperature Program: Start with an initial oven temperature of ~60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis:

-

The retention time of the major peak indicates the compound's elution characteristic.

-

The mass spectrum of this peak should be analyzed for the molecular ion and characteristic fragmentation patterns to confirm the structure. Purity is assessed by the relative area of the main peak.

-

Structural Elucidation: NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of the purified amine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Integrate the signals to determine proton ratios.

-

Analyze coupling patterns (splitting) to infer neighboring protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

D₂O Shake (for ¹H NMR):

-

After the initial ¹H NMR, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.

-

The disappearance of the N-H proton signal confirms its identity.[14]

-

Functional Group Identification: FTIR Spectroscopy

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if not too volatile) by placing a thin film between two salt (NaCl or KBr) plates.

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[9]

-

Data Analysis: Identify characteristic absorption bands corresponding to the N-H, C-H, and C-O functional groups as predicted in section 3.1.

Basicity Determination: Potentiometric Titration for pKa

Potentiometric titration is a highly accurate and common method for determining pKa values.[21][22]

Methodology:

-

Sample Preparation: Prepare a solution of the amine with a known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup:

-

Use a calibrated pH meter with a combination pH electrode.

-

Place the amine solution in a beaker with a magnetic stirrer.

-

-

Titration:

-

Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

Conclusion

This guide establishes a predictive framework for the physical and chemical properties of 1-Ethoxy-3-methylbutan-2-amine, a novel secondary amine. By leveraging data from analogous structures and fundamental chemical principles, we have outlined its expected molecular characteristics, physicochemical behavior, and spectroscopic profile. The detailed experimental protocols provided herein offer a self-validating system for researchers to empirically confirm these predictions. This systematic approach ensures scientific integrity and provides the authoritative grounding necessary for the confident application of this compound in research and development.

References

-

Chemcess. (2024, August 8). Chemical Reactions Of Aliphatic Amines. Available at: [Link]

-

Zhang, R., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences, 115, 331-340. Available at: [Link]

-

Save My Exams. (2025, January 3). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

-

De Witte, A. M., et al. (2014). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 101, 137-150. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Available at: [Link]

-

Chemistry LibreTexts. (2015, March 17). Physical Properties of Amines. Available at: [Link]

-

Campos, P. M., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8122-8129. Available at: [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Amines. Available at: [Link]

-

Chemphile Vikrant. (2022, May 1). Chemical Reactions Of Aliphatic & Aromatic Amines. YouTube. Available at: [Link]

-

NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Available at: [Link]

-

Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4215. Available at: [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Available at: [Link]

-

Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

-

GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Available at: [Link]

-

Kumar, V., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega, 9(5), 5786-5795. Available at: [Link]

-

Smith, R. M., et al. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1032. Available at: [Link]

-

Szałek, A., et al. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(8), 477-483. Available at: [Link]

-

Clark, J. (2004). Amines Menu. Chemguide. Available at: [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]

-

Chromatography Forum. (2011, February 25). Amines by GC-MS. Available at: [Link]

-

Ilas, J., & Sisko, J. (2010). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta, 83(1), 93-97. Available at: [Link]

- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.

-

Das, D. (n.d.). Aromatic and Aliphatic Amines. P. K. College, Contai. Available at: [Link]

-

PubChem. (n.d.). 1-Ethoxy-3-methylbutan-2-one. National Center for Biotechnology Information. Available at: [Link]

-

Morlet-Savary, F., et al. (2020). Light-Induced Thermal Decomposition of Alkoxyamines upon Infrared CO2 Laser: Toward Spatially Controlled Polymerization of Methacrylates in Laser Write Experiments. Macromolecules, 53(4), 1269-1278. Available at: [Link]

-

PubChem. (n.d.). 1-Ethoxy-3-methylbutane. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Ethoxybut-3-yn-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Available at: [Link]

-

PubChemLite. (n.d.). 1-ethoxy-3-methylbutane (C7H16O). Available at: [Link]

-

PubChem. (n.d.). 1-Ethoxy-3-methyl-2-propoxybutane. National Center for Biotechnology Information. Available at: [Link]

-

Scientific & Academic Publishing. (2024, October 18). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Available at: [Link]

- Google Patents. (n.d.). US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

- Google Patents. (n.d.). US20140330042A1 - Process for making ethoxylated amine compounds.

-

ResearchGate. (n.d.). Synthesis of 2-ethoxy-1-((3-methyl-2-buten-1-yl)oxy-4-((3-methyl-2-buten-1-yl)oxymethyl))benzene. Available at: [Link]

Sources

- 1. chemcess.com [chemcess.com]

- 2. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 3. Page loading... [wap.guidechem.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. savemyexams.com [savemyexams.com]

- 9. rtilab.com [rtilab.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]

- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. emerypharma.com [emerypharma.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

1-Ethoxy-3-methylbutan-2-amine CAS number and molecular structure

An In-depth Technical Guide to 1-Ethoxy-3-methylbutan-2-amine

Forward

This technical guide provides a comprehensive overview of 1-Ethoxy-3-methylbutan-2-amine, a chemical entity of interest to researchers and professionals in the field of drug development and organic synthesis. Due to the limited volume of published research specifically on this compound, this document synthesizes available data from chemical databases and extrapolates potential synthetic routes and applications based on established principles of medicinal and organic chemistry. The aim is to provide a foundational understanding of its properties and potential as a research tool, while clearly acknowledging the areas where specific experimental data is not yet available in public literature.

Molecular Identity and Structure

1-Ethoxy-3-methylbutan-2-amine is a primary amine containing an ether linkage. Its fundamental identifiers are crucial for its accurate sourcing and characterization in a research setting.

| Identifier | Value | Source |

| CAS Number | 883538-02-1 | [1] |

| Molecular Formula | C7H17NO | [1] |

| Synonyms | AKOS013465019, DTXSID60662981, MOLPORT-020-916-028, NE27650 | [1] |

| Canonical SMILES | CCOCC(C(C)C)N | [1] |

| InChI | InChI=1S/C7H17NO/c1-4-9-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 | [1] |

Molecular Structure

The structure of 1-Ethoxy-3-methylbutan-2-amine features a butane backbone with an ethoxy group at the first position and an amine group at the second. The presence of a methyl group at the third position completes the molecule. An important structural feature is the chiral center at the second carbon (C2), which is bonded to the amine group, a hydrogen atom, an ethoxymethyl group, and an isobutyl group. This means the compound can exist as a racemate or as individual enantiomers.

Caption: 2D structure of 1-Ethoxy-3-methylbutan-2-amine.

Physicochemical Properties

The physicochemical properties of a compound are critical in assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The properties for 1-Ethoxy-3-methylbutan-2-amine are computationally derived, as experimental data is not widely published.

| Property | Value | Source |

| Molecular Weight | 131.219 g/mol | [1] |

| Topological Polar Surface Area | 35.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

These computed properties suggest that 1-Ethoxy-3-methylbutan-2-amine has characteristics that are favorable for a potential drug candidate or a building block in drug discovery. Its relatively low molecular weight and a moderate number of rotatable bonds are generally desirable. The presence of both hydrogen bond donors and acceptors allows for potential interactions with biological targets.

Synthesis and Characterization

While a specific, validated synthesis protocol for 1-Ethoxy-3-methylbutan-2-amine is not available in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions for the synthesis of β-amino ethers.

Proposed Synthetic Pathway

A common method for the synthesis of β-amino ethers involves the aminolysis of an epoxide. This retro-synthetic approach would start from 1-ethoxy-3-methyl-1,2-epoxybutane. The reaction of this epoxide with ammonia would yield the target molecule.

Caption: A plausible synthetic workflow for 1-Ethoxy-3-methylbutan-2-amine.

Disclaimer: This proposed pathway is hypothetical and would require experimental validation and optimization.

Analytical Characterization

Confirmation of the successful synthesis and purity of 1-Ethoxy-3-methylbutan-2-amine would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O stretch of the ether.

Spectroscopic data such as NMR, HPLC, and LC-MS for 1-Ethoxy-3-methylbutan-2-amine may be available from commercial suppliers upon request[2].

Potential Applications in Research and Drug Development

The structural motifs within 1-Ethoxy-3-methylbutan-2-amine, namely the primary amine and the β-amino ether framework, are prevalent in many biologically active compounds.

-

Building Block for Novel Chemical Entities : This compound can serve as a versatile starting material or intermediate for the synthesis of more complex molecules. The primary amine is a key functional group for forming amides, sulfonamides, and for use in reductive amination reactions to build larger scaffolds.

-

Fragment-Based Drug Discovery : With its low molecular weight, 1-Ethoxy-3-methylbutan-2-amine is a suitable candidate for fragment-based screening campaigns to identify small molecules that bind to biological targets.

-

Pharmacological Relevance of the β-Amino Moiety : β-amino acids and their derivatives are known to exhibit interesting pharmacological activities, including increased potency and enzymatic stability when incorporated into peptides[3]. The β-amino alcohol framework, a related structure, is found in compounds with antimalarial, antibacterial, and anticancer activities[4]. While direct biological data for 1-Ethoxy-3-methylbutan-2-amine is lacking, its structural similarity suggests it could be a valuable scaffold for exploring these therapeutic areas.

It is important to underscore that these potential applications are speculative and based on the established roles of similar chemical structures in medicinal chemistry.

Safety and Handling

There is no specific safety and hazard information, such as GHS classification, available for 1-Ethoxy-3-methylbutan-2-amine in publicly accessible databases[1]. Therefore, it should be handled with the standard precautions for a novel chemical of unknown toxicity.

General Handling Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of exposure, seek immediate medical attention.

For guidance, researchers can refer to the safety data sheet (SDS) of structurally related amines, while keeping in mind that the toxicological properties of this specific compound have not been fully investigated.

Conclusion

1-Ethoxy-3-methylbutan-2-amine is a commercially available chemical compound with a molecular structure that holds potential for applications in synthetic and medicinal chemistry. Its primary amine and β-amino ether motifs are of interest in the design of novel therapeutics. However, a significant lack of published experimental data on its synthesis, reactivity, and biological activity means that its full potential is yet to be explored. This guide provides a foundational overview based on available data and chemical principles, intended to support researchers in their initial evaluation of this compound for their specific applications. Further experimental investigation is necessary to fully characterize its properties and validate its potential uses.

References

-

ACS Publications. (2022, December 23). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from [Link]

-

ResearchGate. (2025, October 31). NH4Cl Catalyzed synthesis of β-amino Esters. Retrieved from [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

PMC. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

-

Royal Society of Chemistry. Poly(beta-amino esters): applications in immunology. Chemical Science. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis and therapeutic application of beta-amino alcohol derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Potential Applications of 1-Ethoxy-3-methylbutan-2-amine in Organic Synthesis

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern organic synthesis, the demand for novel, stereochemically-defined building blocks is incessant. Chiral amines, in particular, are of paramount importance, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and catalysts.[1][2] This guide delves into the untapped potential of 1-Ethoxy-3-methylbutan-2-amine, a chiral primary amine whose unique structural features—a stereogenic center adjacent to the amino group, a sterically demanding isobutyl group, and a coordinating ethoxy moiety—suggest a wide range of applications in asymmetric synthesis.

While specific literature on 1-Ethoxy-3-methylbutan-2-amine is sparse, its molecular architecture allows for informed predictions of its utility. This document will, therefore, serve as a forward-looking technical guide, extrapolating from well-established principles of organic chemistry and drawing parallels with structurally related compounds to illuminate its potential as a chiral auxiliary, a component of organocatalysts, and a ligand in transition metal catalysis.

| Compound Property | Value |

| IUPAC Name | 1-ethoxy-3-methyl-butan-2-amine |

| CAS Number | 883538-02-1[3] |

| Molecular Formula | C7H17NO[3] |

| Molecular Weight | 131.22 g/mol [3] |

| Structure | CH3CH2ONH2CH(CH3)2 |

Proposed Synthesis of 1-Ethoxy-3-methylbutan-2-amine

The synthesis of this chiral amine can be envisioned through a reductive amination of the corresponding ketone, 1-ethoxy-3-methylbutan-2-one.[4] This approach offers a straightforward route to the target molecule, with the potential for asymmetric synthesis to yield enantiomerically pure material.

Caption: Proposed synthetic route to 1-Ethoxy-3-methylbutan-2-amine.

Experimental Protocol: Asymmetric Reductive Amination

-

To a solution of 1-ethoxy-3-methylbutan-2-one (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added an ammonia source (e.g., ammonium acetate, 7N NH3 in methanol; 5-10 eq).

-

A chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., [Ir(cod)Cl]2 with a chiral phosphine ligand) or a chiral organocatalyst, is added (0.1-5 mol%).

-

The mixture is subjected to a hydrogen atmosphere (or an alternative reducing agent like Hantzsch ester is used) and stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC.

Potential Application 1: As a Chiral Auxiliary

The primary amine functionality of 1-Ethoxy-3-methylbutan-2-amine allows for its covalent attachment to a prochiral substrate, such as a carboxylic acid or a ketone. The inherent chirality of the amine can then direct subsequent reactions to occur stereoselectively on the substrate. The bulky isobutyl group is expected to provide effective steric shielding, while the ethoxy group could act as a coordinating site for reagents.

Caption: Workflow for using the amine as a chiral auxiliary.

Hypothetical Protocol: Asymmetric Alkylation of a Ketone

-

Formation of the Chiral Imine: 1-Ethoxy-3-methylbutan-2-amine (1.05 eq) is condensed with a prochiral ketone (1.0 eq) in toluene with azeotropic removal of water to form the corresponding chiral imine.

-

Deprotonation: The imine is cooled to -78 °C and treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form the corresponding aza-enolate.

-

Alkylation: An electrophile (e.g., benzyl bromide) is added, and the reaction is allowed to proceed at low temperature. The steric bulk of the isobutyl group on the auxiliary is expected to direct the incoming electrophile to one face of the enolate.

-

Hydrolysis: The resulting N-alkylated imine is hydrolyzed under mild acidic conditions (e.g., aqueous oxalic acid) to release the enantioenriched α-alkylated ketone and the protonated chiral amine.

-

Recovery: The chiral amine auxiliary can be recovered from the aqueous layer by basification and extraction.

Potential Application 2: In Asymmetric Organocatalysis

Primary amines are powerful catalysts in asymmetric synthesis, proceeding through enamine or iminium ion intermediates.[5] 1-Ethoxy-3-methylbutan-2-amine could be employed as a chiral organocatalyst, particularly in reactions involving carbonyl compounds.

Caption: Catalytic cycle for an amine-catalyzed Michael addition.

Exemplary Protocol: Asymmetric Michael Addition to a Nitro-olefin

Drawing inspiration from known bifunctional thiourea-primary amine catalysts, a derivative of 1-Ethoxy-3-methylbutan-2-amine could be synthesized to act as a bifunctional catalyst.[6]

-

To a solution of the α,β-unsaturated nitro-olefin (1.0 eq) and the ketone donor (1.5 eq) in a suitable solvent (e.g., toluene) is added the chiral primary amine catalyst (1-10 mol%).

-

Acidic and basic additives may be required to facilitate the reaction and improve enantioselectivity.[6]

-

The reaction is stirred at a specified temperature until completion, as monitored by TLC.

-

The crude product is purified by flash column chromatography to yield the enantioenriched Michael adduct.

Potential Application 3: As a Chiral Ligand in Transition Metal Catalysis

The presence of both a nitrogen and an oxygen atom in 1-Ethoxy-3-methylbutan-2-amine makes it a potential bidentate N,O-ligand for transition metals. Such ligands are widely used in asymmetric catalysis, including reductions, oxidations, and carbon-carbon bond-forming reactions. The chiral environment created by the ligand around the metal center can induce high levels of enantioselectivity in the catalyzed transformation.

Conceptual Framework: Asymmetric Transfer Hydrogenation

A complex formed between 1-Ethoxy-3-methylbutan-2-amine and a ruthenium or iridium precursor could serve as an effective catalyst for the asymmetric transfer hydrogenation of prochiral ketones.

Caption: Conceptual workflow for asymmetric transfer hydrogenation.

General Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

-

In an inert atmosphere, a metal precursor (e.g., [Ru(p-cymene)Cl2]2) and 1-Ethoxy-3-methylbutan-2-amine (as the chiral ligand) are dissolved in a suitable solvent.

-

A hydrogen source, such as a formic acid/triethylamine mixture, is added.

-

The substrate, acetophenone, is introduced.

-

The reaction is stirred at an appropriate temperature until full conversion is achieved.

-

The product, 1-phenylethanol, is isolated, and its enantiomeric excess is determined by chiral GC or HPLC.

Conclusion and Future Outlook

While direct experimental data for 1-Ethoxy-3-methylbutan-2-amine remains to be published, a thorough analysis of its structure strongly suggests its potential as a versatile tool in asymmetric synthesis. Its utility as a chiral auxiliary, an organocatalyst, and a ligand for transition metal catalysis are all plausible and warrant experimental investigation. The synthetic accessibility via reductive amination of the corresponding ketone further enhances its appeal. For researchers and drug development professionals, 1-Ethoxy-3-methylbutan-2-amine represents an opportunity to explore novel synthetic methodologies and to access new chiral molecules. Future work should focus on the efficient enantioselective synthesis of this amine and the systematic evaluation of its performance in the applications proposed in this guide.

References

-

Sigma-Aldrich.

-

Royal Society of Chemistry.

-

Ellman Laboratory, Yale University.

-

Thieme Connect.

-

PubMed.

-

ChemRxiv.

-

Guidechem.

-

MDPI.

-

PubChem.

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Ethoxy-3-methylbutan-2-one | C7H14O2 | CID 12696422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

A Technical Guide to the Solubility Profile of 1-Ethoxy-3-methylbutan-2-amine in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethoxy-3-methylbutan-2-amine in a diverse range of organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document emphasizes a predictive approach grounded in its fundamental physicochemical properties and molecular structure. We will analyze the key functional groups—a primary amine and an ether—to forecast solubility behavior based on intermolecular forces. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers, scientists, and drug development professionals to generate reliable and reproducible data. The methodologies are designed to be self-validating, ensuring scientific integrity and supporting critical processes such as reaction solvent selection, product purification, and formulation development.

Introduction

1-Ethoxy-3-methylbutan-2-amine is an aliphatic amine featuring a unique combination of functional groups: a primary amine, an ether linkage, and a branched alkyl chain. This structure imparts a blend of polar and nonpolar characteristics, making its interaction with various solvents a critical area of study. For professionals in chemical synthesis and pharmaceutical development, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of process optimization and product viability. Solubility dictates the choice of solvents for chemical reactions, governs the efficiency of extractions and crystallizations, and is a paramount parameter in the design of stable, effective drug formulations.[1]

This guide addresses the practical need for a reliable solubility profile of 1-Ethoxy-3-methylbutan-2-amine. By dissecting its molecular properties, we will establish a theoretical framework to predict its behavior in different solvent classes. This predictive analysis is complemented by robust, step-by-step protocols for experimental verification, empowering researchers to move from theoretical assessment to empirical data generation.

Molecular Structure Analysis & Physicochemical Properties

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the guiding tenet, where substances with similar polarities and hydrogen bonding capabilities tend to be miscible.

1-Ethoxy-3-methylbutan-2-amine (C7H17NO) possesses distinct structural features that govern its solubility:

-

Primary Amine (-NH₂): This is the most influential functional group. It is basic and highly polar. The two hydrogen atoms attached to the nitrogen can act as hydrogen bond donors , while the lone pair of electrons on the nitrogen atom serves as a hydrogen bond acceptor .[2][3] This dual capability allows for strong interactions with protic and polar aprotic solvents.

-

Ether (-O-): The oxygen atom in the ethoxy group contains two lone pairs of electrons, acting as a hydrogen bond acceptor .[4] This feature enhances solubility in protic solvents.

-

Alkyl Backbone: The 7-carbon, branched hydrocarbon chain (isobutyl group attached to the ethyl ether amine core) constitutes the nonpolar, hydrophobic portion of the molecule.[5] An increase in the size of this hydrophobic part generally leads to decreased solubility in polar solvents like water.[6][7]

A summary of its key computed properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-Ethoxy-3-methylbutan-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₇NO | [8] |

| Molecular Weight | 131.22 g/mol | [8] |

| Topological Polar Surface Area (TPSA) | 35.2 Ų | [8] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | [8] |

| Hydrogen Bond Acceptor Count | 2 (from N and O) | [8] |

| Rotatable Bond Count | 4 |[8] |

The TPSA value of 35.2 Ų suggests a molecule of moderate polarity. The presence of both hydrogen bond donors and acceptors is the primary driver for its potential solubility in polar solvents.

Theoretical Solubility Profile

Based on the structural analysis, we can predict the solubility of 1-Ethoxy-3-methylbutan-2-amine across various classes of organic solvents. These predictions serve as a hypothesis-driven guide for experimental work.

Protic Polar Solvents (e.g., Methanol, Ethanol)

These solvents can both donate and accept hydrogen bonds. Strong interactions are expected between the solvent's hydroxyl group and both the amine and ether functionalities of the solute.

-

Prediction: High Solubility / Miscible .

Aprotic Polar Solvents (e.g., Acetone, DMSO, Acetonitrile)

These solvents possess significant dipole moments and can act as hydrogen bond acceptors but not donors. They will readily accept hydrogen bonds from the primary amine group.

-

Prediction: Good to High Solubility .

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF))

These solvents are less polar than ketones but contain an ether oxygen that can accept hydrogen bonds from the amine group. The shared ether functionality suggests good compatibility.

-

Prediction: Good Solubility .

Halogenated Hydrocarbons (e.g., Dichloromethane (DCM), Chloroform)

DCM is an excellent solvent for moderately polar compounds. Chloroform's hydrogen is weakly acidic and can form a weak hydrogen bond with the amine nitrogen. Most amines show significant solubility in these solvents.[9]

-

Prediction: Good Solubility .

Aromatic Hydrocarbons (e.g., Toluene, Benzene)

These are nonpolar solvents. While the molecule's alkyl portion will interact favorably via van der Waals forces, the polar amine and ether groups will be poorly solvated, limiting overall solubility.

-

Prediction: Moderate to Low Solubility .

Aliphatic Hydrocarbons (e.g., Hexane, Heptane)

These are highly nonpolar solvents with only weak van der Waals forces. The significant polarity of the amine and ether groups makes strong solute-solvent interactions highly unfavorable.

-

Prediction: Low Solubility / Insoluble .

Table 2: Predicted Qualitative Solubility of 1-Ethoxy-3-methylbutan-2-amine

| Solvent Class | Example Solvent | Predicted Solubility | Primary Interaction Mechanism |

|---|---|---|---|

| Protic Polar | Methanol, Ethanol | High | Hydrogen Bonding (Donor & Acceptor) |

| Aprotic Polar | Acetone, DMSO | High | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Ethers | Diethyl Ether, THF | Good | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Halogenated | Dichloromethane | Good | Dipole-Dipole |

| Aromatic | Toluene | Moderate | Van der Waals, weak Dipole-Induced Dipole |

| Aliphatic | n-Hexane | Low | Van der Waals |

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental determination is necessary. The following workflow and protocols provide a systematic approach to quantifying solubility.

General Workflow for Solubility Assessment

The logical flow for assessing solubility involves an initial rapid screening followed by a more rigorous quantitative analysis for solvents of interest.

Caption: Workflow for experimental solubility determination.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly classify the compound's solubility in a range of solvents.

Methodology:

-

Preparation: Dispense approximately 25 mg of 1-Ethoxy-3-methylbutan-2-amine into a small, clear glass vial.

-

Solvent Addition: Add the selected solvent to the vial in 0.25 mL increments.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background for any undissolved solute.

-

Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Partially Soluble: Some, but not all, of the solute dissolves in 1-3 mL of solvent.

-

Insoluble: Little to no dissolution is observed after adding 3 mL of solvent.[10]

-

-

Documentation: Record the observations for each solvent tested.

Protocol 2: Quantitative Determination by the Equilibrium Method

Objective: To precisely determine the saturation solubility of the compound in a specific solvent at a controlled temperature. This method is based on achieving thermodynamic equilibrium between the dissolved and undissolved solute.[1]

Apparatus and Reagents:

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Calibrated positive displacement pipette

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and appropriate glassware

-

1-Ethoxy-3-methylbutan-2-amine (solute)

-

High-purity organic solvents

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 1-Ethoxy-3-methylbutan-2-amine in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the amine to a vial containing a known volume (e.g., 2 mL) of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period, typically 24-72 hours.[1] The agitation ensures a uniform distribution of the solute and accelerates the path to equilibrium.

-

Sample Collection: After equilibration, let the vials stand undisturbed in the temperature bath to allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration (Critical Step): Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial.[1] This step is vital to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument, as determined by the calibration curve.

-

Quantification: Analyze the diluted solution using a pre-validated HPLC method to determine the precise concentration of the dissolved compound.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Data Presentation

Experimental results should be compiled into a clear, structured format to allow for easy comparison and interpretation.

Table 3: Experimental Solubility Data Template for 1-Ethoxy-3-methylbutan-2-amine at 25°C

| Solvent | Qualitative Result | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

|---|---|---|---|---|

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Tetrahydrofuran | ||||

| Toluene |

| n-Hexane | | | | |

Conclusion

References

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

-

University of Wisconsin. (2005). Principles of Drug Action 1, Spring 2005, Amines. [Link]

-

Michigan State University. (n.d.). Amine Reactivity. [Link]

-

Unknown. (n.d.). Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

-

Unknown. (n.d.). Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]

-

EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

-

Scribd. (n.d.). Solubility and Properties of Amines. [Link]

-

Save My Exams. (2025). Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. [Link]

-

Unknown. (2020). Amines and Heterocycles. [Link]

-

Unknown. (n.d.). CHAPTER 21: AMINES. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2025). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study. [Link]

-

Unknown. (n.d.). Amine compounds. [Link]

-

Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. embibe.com [embibe.com]

- 6. scribd.com [scribd.com]

- 7. savemyexams.com [savemyexams.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 1-Ethoxy-3-methylbutan-2-amine: A Molecule of Latent Potential in Synthetic and Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-Ethoxy-3-methylbutan-2-amine (CAS No. 883538-02-1), a chiral amino ether with significant potential as a building block in drug discovery and asymmetric synthesis. While specific literature on this compound is sparse, this paper constructs a detailed profile by examining its structural features, proposing a robust synthetic route via reductive amination, and contextualizing its potential applications within the broader history of chiral amines in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel molecular scaffolds.

Introduction: The Unseen Importance of Chiral Amines

The history of medicinal chemistry is intrinsically linked to the discovery and application of chiral molecules. The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This was tragically highlighted by the thalidomide disaster in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen[1][2][3]. This event catalyzed a paradigm shift in pharmaceutical research, emphasizing the critical need to synthesize and evaluate single enantiomers of drug candidates[3].

Chiral amines, in particular, are a cornerstone of modern pharmaceuticals, with over 80% of all drugs and drug candidates containing at least one amine functional group. Their ability to form key hydrogen bonds and ionic interactions with biological targets makes them indispensable pharmacophores. The development of asymmetric synthesis methods to access enantiomerically pure amines has therefore been an area of intense research[1][4][5].

1-Ethoxy-3-methylbutan-2-amine, the subject of this guide, is a fascinating yet underexplored chiral amine. Its structure combines a chiral secondary amine with an ether linkage, offering a unique scaffold for the synthesis of novel bioactive molecules. Although its discovery and specific history are not well-documented in publicly available literature, its potential is evident from its structural relationship to other valuable chiral building blocks.

Physicochemical Properties of 1-Ethoxy-3-methylbutan-2-amine

| Property | Value | Source |

| CAS Number | 883538-02-1 | [6][7] |

| Molecular Formula | C7H17NO | [6] |

| Molecular Weight | 131.22 g/mol | [6] |

| Topological Polar Surface Area | 35.2 Ų | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 4 | [6] |

Proposed Synthesis of 1-Ethoxy-3-methylbutan-2-amine: A Reductive Amination Approach

Given the structure of 1-Ethoxy-3-methylbutan-2-amine, a logical and efficient synthetic strategy is the reductive amination of the corresponding ketone, 1-Ethoxy-3-methylbutan-2-one (CAS No. 76916-78-4)[8]. Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine[9][10]. This approach is favored for its operational simplicity and the availability of a wide range of reducing agents[10][11].

Synthesis of the Precursor: 1-Ethoxy-3-methylbutan-2-one

The synthesis of the ketone precursor can be envisioned through several established methods in organic chemistry. A plausible route involves the Williamson ether synthesis to introduce the ethoxy group, followed by oxidation.

The Reductive Amination Step: From Ketone to Chiral Amine

The core of the proposed synthesis is the conversion of 1-Ethoxy-3-methylbutan-2-one to the target amine. This can be achieved using various amines (e.g., ammonia for a primary amine, or a chiral auxiliary for asymmetric synthesis) and a suitable reducing agent.

Experimental Protocol: Reductive Amination of 1-Ethoxy-3-methylbutan-2-one

Objective: To synthesize 1-Ethoxy-3-methylbutan-2-amine from 1-Ethoxy-3-methylbutan-2-one.

Materials:

-

1-Ethoxy-3-methylbutan-2-one

-

Ammonia (or desired amine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-Ethoxy-3-methylbutan-2-one (1.0 eq) in dichloromethane (DCM), add ammonia (or the desired amine, 1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCM.

-

Slowly add the STAB slurry to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 1-Ethoxy-3-methylbutan-2-amine.

Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for 1-Ethoxy-3-methylbutan-2-amine.

Potential Applications in Drug Discovery and Asymmetric Catalysis

The structural motifs present in 1-Ethoxy-3-methylbutan-2-amine suggest several promising avenues for its application in the pharmaceutical and chemical industries.

A Novel Scaffold for Bioactive Molecules

The combination of a chiral amine and an ether linkage provides a unique three-dimensional structure that can be explored for its interaction with various biological targets. The ethoxy group can influence the molecule's lipophilicity and metabolic stability, while the chiral amine center can engage in specific interactions with enzymes and receptors. This makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Intermediate for the Synthesis of Complex Pharmaceuticals

Chiral amines are fundamental building blocks in the synthesis of many complex drug molecules. 1-Ethoxy-3-methylbutan-2-amine can serve as a key intermediate, allowing for the introduction of its specific stereochemical and electronic features into a larger, more complex pharmaceutical agent.

Chiral Ligand in Asymmetric Catalysis

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. The nitrogen atom in 1-Ethoxy-3-methylbutan-2-amine can coordinate to a metal center, and the chiral environment around it can induce enantioselectivity in a variety of chemical transformations. Its potential as a ligand in reactions such as asymmetric hydrogenation, alkylation, or epoxidation warrants investigation.

Future Directions and Conclusion

1-Ethoxy-3-methylbutan-2-amine represents a molecule with considerable untapped potential. While its presence in chemical supplier catalogs indicates its accessibility, a concerted research effort is needed to fully elucidate its properties and applications.

Future research should focus on:

-

Development and optimization of an enantioselective synthesis: To fully exploit its potential, a reliable method for the synthesis of both enantiomers in high purity is essential.

-

Exploration of its derivatization: Synthesizing a range of derivatives will allow for the exploration of structure-activity relationships in various biological assays.

-

Evaluation as a chiral ligand: Testing its efficacy in a panel of asymmetric catalytic reactions will determine its utility in synthetic chemistry.

References

-

Chiralpedia. (2025, April 6). P3. Chirality in Medicine: From Discovery to Disaster. Retrieved from [Link]

-

Wikipedia. (2023, November 27). Reductive amination. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Chiral drugs. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Ducrot, L., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

-

PubChem. (n.d.). 1-Ethoxy-3-methylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

- Agranat, I., Caner, H., & Caldwell, J. (2002). Chiral Drugs: An Overview. Drug Discovery Today, 7(22), 1147-1153.

-

Longdom Publishing. (n.d.). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

- Fiksdahl, A., et al. (2019). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.

Sources

- 1. P3. Chirality in Medicine: From Discovery to Disaster – Chiralpedia [chiralpedia.com]

- 2. Chiral drugs - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vapourtec.com [vapourtec.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 883538-02-1|1-Ethoxy-3-methylbutan-2-amine|BLD Pharm [bldpharm.com]

- 8. 1-Ethoxy-3-methylbutan-2-one | C7H14O2 | CID 12696422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Protocol for the synthesis of 1-Ethoxy-3-methylbutan-2-amine in a laboratory setting

Executive Summary & Strategic Analysis

The target compound, 1-Ethoxy-3-methylbutan-2-amine (CAS: 883538-02-1), is the ethyl ether derivative of valinol (2-amino-3-methylbutan-1-ol). In drug discovery, this motif serves as a crucial chiral building block, often functioning as a masked amino alcohol or a steric control element in peptidomimetics and renin inhibitors.

Synthetic Challenge: The primary synthetic challenge lies in the chemoselectivity between the amine (-NH₂) and the hydroxyl (-OH) groups of the parent valinol. The amine is significantly more nucleophilic than the hydroxyl group. Direct alkylation with ethyl halides will predominantly yield N-alkylated or N,O-dialkylated byproducts rather than the desired O-alkyl ether.

Strategic Solution: To ensure high fidelity and yield, a Protection-Activation-Deprotection (PAD) strategy is required:

-

N-Protection: Masking the amine as a tert-butyl carbamate (Boc) to eliminate nucleophilicity.

-

O-Alkylation: Utilizing a Williamson ether synthesis approach (NaH/EtI) on the protected intermediate.

-

Deprotection: Removal of the Boc group under acidic conditions to liberate the primary amine.

Safety & Pre-requisites

Critical Safety Warnings:

-

Sodium Hydride (NaH): Reacts violently with moisture to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).

-

Ethyl Iodide (EtI): Alkylating agent; suspected carcinogen and volatile. Use in a well-ventilated fume hood.[1]

-

Exotherm Control: The deprotonation step is exothermic; strict temperature control (

) is mandatory.

Equipment:

-

Flame-dried Schlenk glassware.

-

Inert gas manifold (Schlenk line).

-

Rotary evaporator with vacuum control.

Detailed Synthetic Protocol

Phase 1: N-Protection of Valinol

Precursor Synthesis Note: High-purity L-valinol can be synthesized via the reduction of L-valine using LiAlH₄ or activated borohydride systems if commercial stock is unavailable [1, 2].

Reaction:

-

Setup: Dissolve valinol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Addition: Add 1N NaOH (1.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at

. -

Workup: Stir at room temperature (RT) for 12 hours. Evaporate dioxane, acidify aqueous layer to pH 3 (citric acid), and extract with ethyl acetate.

-

Validation: Confirm product via TLC (ninhydrin stain inactive, UV active if co-spotted).

Phase 2: O-Ethylation (The Critical Step)

This step utilizes the Williamson ether synthesis. The N-Boc group is stable to NaH under these conditions, provided the temperature is controlled to prevent intramolecular cyclization (oxazolidinone formation).

Reagents Table:

| Reagent | Equiv. | Role | Notes |

| N-Boc-Valinol | 1.0 | Substrate | Dried azeotropically |

| Sodium Hydride (60%) | 1.5 | Base | Washed with hexanes if oil-free required |

| Ethyl Iodide (EtI) | 1.5 | Electrophile | Filtered through basic alumina if colored |

| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (Phase Transfer) |

| DMF/THF | Solvent | Medium | Anhydrous, 0.1 M concentration |

Procedure:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF at

. -

Addition: Add a solution of N-Boc-Valinol in DMF dropwise over 30 minutes. Evolution of

gas will be observed.[1] Stir for 1 hour at -

Alkylation: Add Ethyl Iodide (1.5 eq) and catalytic TBAI. Allow the mixture to warm to RT and stir for 16 hours.

-

Quench: Cool to

. Carefully quench with saturated -

Extraction: Extract with diethyl ether (

). Wash combined organics with water ( -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Phase 3: Global Deprotection

Reaction:

-

Dissolution: Dissolve the purified N-Boc ether in dry dichloromethane (DCM).

-

Cleavage: Add 4M HCl in dioxane (10 eq) at

. Stir at RT for 2-4 hours.[3] -

Isolation: Concentrate in vacuo. The product is typically isolated as the hydrochloride salt (white solid or hygroscopic gum).

-

Free Basing (Optional): If the free amine is required, dissolve salt in minimal water, basify with 1M NaOH, and extract with DCM.

Process Visualization (Workflow Logic)

The following diagram illustrates the critical decision nodes and chemical transformations required to maintain stereochemical integrity and prevent side reactions.

Figure 1: Synthetic workflow for the selective preparation of 1-Ethoxy-3-methylbutan-2-amine, highlighting the protection strategy to ensure O-selectivity.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Incomplete deprotonation or moisture | Increase deprotonation time; ensure anhydrous DMF/THF. |

| N-Alkylation | Boc group instability or cleavage | Ensure temperature during NaH addition does not exceed |

| Racemization | High temperature or strong base exposure | Avoid heating the chiral center; maintain |

References

-

Dickman, D. A., et al. (1985).[1] Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 63, 136.[1]

-

BenchChem Technical Support. (2025). Synthesis of N-Boc-N-methyl-D-Valinol - Protocols and Troubleshooting. BenchChem Application Notes.

-

CymitQuimica. (n.d.). 1-Ethoxy-3-methylbutan-2-amine Product Data.

-

Organic Chemistry Portal. (n.d.). Ether Synthesis by Etherification (Williamson Synthesis).

Sources

Application of 1-Ethoxy-3-methylbutan-2-amine in the Preparation of Pharmaceutical Intermediates: A Guide for Drug Development Professionals

Introduction: The Strategic Importance of Chiral β-Amino Ethers in Asymmetric Synthesis

Chiral amines, and specifically the subclass of β-amino ethers and alcohols, represent a cornerstone of modern pharmaceutical development. Their structural motifs are integral to a vast array of therapeutic agents, including antivirals, beta-blockers, and anticancer drugs.[1] The precise stereochemistry of these molecules is often critical for their biological activity and safety, making their enantioselective synthesis a paramount challenge in medicinal chemistry.[1] 1-Ethoxy-3-methylbutan-2-amine (CAS 883538-02-1) is a chiral β-amino ether with significant potential as a building block or chiral auxiliary in the synthesis of complex pharmaceutical intermediates.[2] Its structure, featuring both a stereocenter and a flexible ether linkage, makes it an attractive synthon for introducing chirality and modulating the physicochemical properties of a target molecule.

While specific, large-scale industrial applications of 1-Ethoxy-3-methylbutan-2-amine are not extensively documented in publicly available literature, its structural class is widely utilized. Chiral β-amino alcohols, for instance, are employed as catalysts and ligands in key enantioselective reactions, such as in the synthesis of the HIV reverse transcriptase inhibitor, Efavirenz.[3]

This application note will provide a comprehensive overview of the potential utility of this compound class. Due to the limited specific data for 1-Ethoxy-3-methylbutan-2-amine, we will present a detailed, field-proven protocol for a closely related and highly relevant transformation: the asymmetric synthesis of a chiral 1,2-amino alcohol. This protocol serves as an authoritative and illustrative example of how chiral amines like 1-Ethoxy-3-methylbutan-2-amine can be instrumental in the creation of valuable, enantiomerically pure pharmaceutical intermediates.

Core Application: Asymmetric Synthesis of Chiral 1,2-Amino Alcohol Intermediates

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of numerous drugs, including epinephrine and phenylephrine.[4] A highly efficient and economically viable method for their synthesis is the asymmetric transfer hydrogenation (ATH) of unprotected α-ketoamines. This one-step process avoids the need for complex protection and deprotection sequences, which is a significant advantage in process chemistry.[4]

The following protocol details a ruthenium-catalyzed ATH reaction that converts an unprotected α-amino ketone into a highly enantioenriched 1,2-amino alcohol, a key intermediate for various pharmaceuticals.[4] This serves as a model for the potential application of chiral amines in modern, efficient synthetic routes.

Reaction Scheme: Asymmetric Transfer Hydrogenation

Caption: Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocol: Synthesis of (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (Norepinephrine Intermediate)

This protocol is adapted from a published, highly effective method for the synthesis of norepinephrine, demonstrating a key transformation where a chiral amine intermediate is produced.[4]

Materials and Equipment:

-